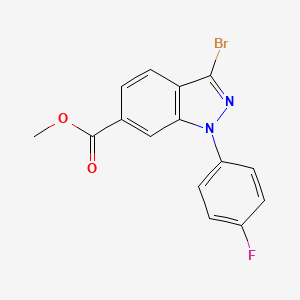

Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate

Description

Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 3, a methyl ester at position 6, and a 4-fluorophenyl group at position 1. This structure combines halogenation, aromatic substitution, and ester functionalization, making it a candidate for pharmaceutical research, particularly in kinase inhibition and targeted therapeutics.

Properties

Molecular Formula |

C15H10BrFN2O2 |

|---|---|

Molecular Weight |

349.15 g/mol |

IUPAC Name |

methyl 3-bromo-1-(4-fluorophenyl)indazole-6-carboxylate |

InChI |

InChI=1S/C15H10BrFN2O2/c1-21-15(20)9-2-7-12-13(8-9)19(18-14(12)16)11-5-3-10(17)4-6-11/h2-8H,1H3 |

InChI Key |

FGILASZPDAXMCS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NN2C3=CC=C(C=C3)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products Formed

The major products formed from these reactions include substituted indazole derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems .

Scientific Research Applications

Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indazole derivatives

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural motifs with several indazole derivatives, as identified in commercial databases and literature (Table 1). Key analogs include:

Table 1: Structural Comparison of Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate with Analogs

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight | Similarity Score |

|---|---|---|---|---|

| Methyl 3-bromo-1H-indazole-6-carboxylate | 192945-56-5 | Br (3), COOMe (6) | ~254.08 | 0.84 |

| Methyl 4-fluoro-1H-indazole-6-carboxylate | 885521-44-8 | F (4), COOMe (6) | ~208.17 | 0.87 |

| 6-Bromo-4-fluoro-1H-indazole | N/A | Br (6), F (4) | ~229.02 | N/A |

| Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate | N/A | Br (6), I (3), COOMe (4) | ~365.98 | N/A |

Notes:

Substituent Effects on Properties

Bromine vs. Iodo Substitution: Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate () replaces bromine with iodine at position 3.

Fluorine Position :

- Methyl 4-fluoro-1H-indazole-6-carboxylate (CAS 885521-44-8) places fluorine at position 4 instead of a bromine at position 3. Fluorine’s electronegativity can increase metabolic stability but may alter hydrogen-bonding interactions in biological targets .

Ester vs. Carboxylic Acid :

- Analogs with free carboxylic acids (e.g., 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, CAS 885522-01-0) exhibit higher polarity, reducing cell membrane permeability compared to ester derivatives like the target compound .

Biological Activity

Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate (CAS Number: 1416373-22-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C15H10BrFN2O2

- Molecular Weight : 349.155 g/mol

- LogP : 3.7137

- PSA (Polar Surface Area) : 44.12 Ų

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Indazole Core : This can be achieved through methods such as Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

- Halogenation : Bromine and fluorine atoms are introduced via halogenation reactions.

- Esterification : The carboxylate group is formed by reacting a carboxylic acid with methanol in the presence of an acid catalyst .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its inhibition of c-MET kinase, which plays a crucial role in tumor growth and metastasis. The compound has shown promising results in binding affinity studies, indicating its potential as a dual inhibitor for both wild-type and mutant forms of c-MET .

Table 1: Binding Affinity of this compound

| Compound | Binding Affinity (Kd) | Target |

|---|---|---|

| This compound | 87 nM (WT), 11 nM (D1228V mutant) | c-MET |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Case Studies

- Case Study on c-MET Inhibition :

- Evaluation of Anti-inflammatory Activity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-bromo-1-(4-fluorophenyl)-1H-indazole-6-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Bromination of the indazole core at the 3-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination.

- Step 2 : Introduction of the 4-fluorophenyl group via Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .

- Step 3 : Esterification at the 6-position using methyl chloroformate in anhydrous dichloromethane.

- Key parameters : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for coupling steps) to enhance regioselectivity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare coupling patterns to analogous indazole derivatives. For example, the 4-fluorophenyl group shows characteristic aromatic splitting (doublets at δ ~7.2–7.6 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Define the indazole ring puckering via Cremer-Pople parameters to confirm non-planarity .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodology :

- Solubility : Test in DMSO, DMF, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Note limited aqueous solubility due to the lipophilic 4-fluorophenyl and ester groups .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. The bromo substituent may hydrolyze under strongly basic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the indazole core be addressed?

- Methodology :

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electron density at reaction sites. The 3-position is favored due to lower activation energy for electrophilic substitution .

- Directed ortho-metallation : Introduce directing groups (e.g., trimethylsilyl) prior to bromination, followed by deprotection .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodology :

- Dynamic NMR analysis : Detect conformational flexibility (e.g., ring puckering) causing discrepancies between solution and solid-state structures .

- Twinning refinement : Apply SHELXL’s TWIN/BASF commands to model crystallographic twinning, which may obscure true bond lengths .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in medicinal chemistry?

- Methodology :

- Scaffold modification : Replace the 4-fluorophenyl group with other aryl substituents (e.g., 4-chlorophenyl) via Suzuki-Miyaura cross-coupling .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., kinases) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.